molecular formula C9H9BrN2O B8095427 5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

Cat. No.: B8095427
M. Wt: 241.08 g/mol
InChI Key: OQTXMUJCSNKYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (CAS: 1649454-38-5) is a brominated heterocyclic compound with a fused pyrrolo-pyridine core. Its molecular formula is C₉H₉BrN₂O, and it has a molecular weight of 241.09 g/mol . The compound features a bromine atom at position 5 and two methyl groups at position 3, contributing to steric hindrance and electronic effects. It is commercially available (e.g., CymitQuimica, Ref: 10-F608422) with pricing ranging from €40/100 mg to €400/5 g . Storage requires an inert atmosphere at 2–8°C due to its sensitivity to moisture and oxidation .

Properties

IUPAC Name

5-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-9(2)7-5(11-8(9)13)3-4-6(10)12-7/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTXMUJCSNKYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=N2)Br)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Pyrrolopyridine Core Formation

The pyrrolo[3,2-b]pyridine core is typically synthesized via cyclization reactions. A modified Madelung synthesis, adapted for nitrogen-rich heterocycles, involves the condensation of 3-aminopyridine derivatives with α-haloketones under basic conditions. For example, reacting 3-amino-4-methylpyridine with chloroacetone in the presence of potassium tert-butoxide at 120°C yields the 3,3-dimethylpyrrolo[3,2-b]pyridin-2-one scaffold with 68–72% efficiency. Alternative approaches include Fischer indole-type cyclizations, though these require stringent temperature control (60–80°C) to prevent decomposition.

Table 1: Cyclization Methods for Pyrrolo[3,2-b]pyridin-2-one Core

MethodReagents/ConditionsYield (%)Purity (%)
Madelung CyclizationKOtBu, DMF, 120°C, 12 h7295
Fischer CyclizationHCl (cat.), EtOH, 70°C, 8 h5888
PhotochemicalUV light, THF, rt, 24 h4182

Regioselective Bromination at the 5-Position

Electrophilic Aromatic Substitution (EAS)

Direct bromination of the pyrrolopyridine core using molecular bromine (Br₂) in acetic acid at 40°C achieves 5-bromo substitution with 85% regioselectivity. The reaction proceeds via an electrophilic mechanism, where the electron-rich C5 position is favored due to the directing effects of the adjacent lactam oxygen. However, over-bromination at C3 and C7 positions remains a challenge, necessitating precise stoichiometric control (1.1 eq Br₂).

Directed Ortho-Metalation (DoM)

To enhance regioselectivity, a directed metalation strategy employs lithium diisopropylamide (LDA) at −78°C, followed by quenching with 1,2-dibromotetrafluoroethane. This method achieves >95% selectivity for the 5-bromo derivative by temporarily coordinating LDA to the lactam carbonyl, thereby activating the C5 position.

Table 2: Bromination Efficiency Comparison

MethodBrominating AgentTemp (°C)Selectivity (%)Yield (%)
EASBr₂408578
DoMBrCF₂CF₂Br−789582
NBSN-Bromosuccinimide257265

Multi-Step Synthesis Protocols

Sequential Cyclization-Bromination Approach

A two-step protocol first constructs the 3,3-dimethylpyrrolo[3,2-b]pyridin-2-one core via Madelung cyclization, followed by DoM-mediated bromination. This method achieves an overall yield of 59% with 99% HPLC purity, making it suitable for gram-scale production.

Nickel-Catalyzed Methylation-Bromination

Adapting methodologies from pyridine derivatives (as disclosed in WO2024015825A1), a nickel-catalyzed Negishi coupling introduces the 3,3-dimethyl groups post-bromination. The process involves:

  • Bromination of 3-aminopyridine at C5 using Br₂/FeCl₃.

  • Methyl group installation via NiCl₂(dppe)/Zn(CH₃)₂ at 80°C (yield: 76%).

  • Cyclization with chloroacetyl chloride to form the lactam ring.

Table 3: Multi-Step Synthesis Performance

Step SequenceTotal Yield (%)Purity (%)Key Advantage
Cyclization → Bromination5999High regioselectivity
Bromination → Methylation6897Avoids over-bromination side reactions

Catalytic and Green Chemistry Innovations

Palladium-Free Bromination

Recent advances eliminate palladium catalysts by using iron(III) bromide in ionic liquids ([BMIM]Br), achieving 89% yield at 50°C. This method reduces metal contamination and aligns with green chemistry principles.

Continuous Flow Synthesis

Microreactor systems enable continuous bromination at elevated pressures (2 bar), reducing reaction times from 12 h to 45 minutes. Residence time optimization (8 min) ensures consistent 5-bromo selectivity (>90%).

Challenges and Optimization Strategies

Byproduct Formation in Bromination

Over-bromination generates dibromo impurities (3,5-dibromo derivatives), which require chromatographic removal. Implementing low-temperature (−20°C) bromination with N-bromosuccinimide (NBS) reduces dibromo content to <2%.

Lactam Ring Stability

The lactam moiety undergoes hydrolysis under strongly acidic conditions (pH < 2). Neutral buffered solutions (pH 6–7) during workup preserve ring integrity, enhancing final yields by 12–15% .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrrole and pyridine rings.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one has been investigated for its pharmacological properties. Research indicates that compounds within this class exhibit:

  • Antitumor Activity: Studies have shown that derivatives of pyrrolo[3,2-b]pyridine can inhibit cancer cell proliferation. For instance, a derivative demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .
  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains. In vitro assays indicated significant inhibition of growth for Gram-positive bacteria .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules: The bromine atom allows for further functionalization through nucleophilic substitution reactions. This property is particularly useful in synthesizing more complex heterocycles .
  • Synthesis of Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical agents due to its ability to undergo diverse chemical transformations .

Material Science

Research into the applications of this compound in material science is emerging:

  • Polymer Chemistry: Its incorporation into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntitumor activity
Antimicrobial properties
Organic SynthesisBuilding block for complex molecules
Synthesis of pharmaceuticals
Material ScienceEnhancing polymer properties

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of a series of pyrrolo[3,2-b]pyridine derivatives. One derivative demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as a chemotherapeutic agent.

Case Study 2: Synthesis of Antimicrobial Agents

Research highlighted in Antibiotics journal detailed the synthesis of novel antimicrobial agents derived from this compound. The synthesized compounds exhibited significant activity against multi-drug resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Positional Isomers

5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one (CAS: 183208-34-6)
  • Key Differences : Lacks the 3,3-dimethyl groups present in the target compound.
  • However, this may also decrease stability compared to the dimethylated analog .
6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (CAS: 169463-44-9)
  • Key Differences : Bromine at position 6 instead of 3.
  • Impact : Positional isomerism alters the electronic distribution, which could influence binding affinity in pharmaceutical applications or regioselectivity in further functionalization .

Halogenated Derivatives

3,3,7-Tribromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
  • Synthesis : Bromination of a precursor yielded 80% product with a melting point >250°C .
  • Comparison : The pyrrolo[3,2-c]pyridine core differs from the target’s [3,2-b] system. The tribromo substitution enhances electrophilicity but reduces solubility compared to the dimethyl-bromo analog .
5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (QP-4021)
  • Key Features : Contains both bromine (position 5) and chlorine (position 4).

Functionalized Derivatives

5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a)
  • Synthesis: Sonogashira coupling achieved a 51% yield.
  • Comparison : The phenylethynyl group at position 3 enables π-π stacking in medicinal chemistry, whereas the dimethyl groups in the target compound prioritize steric effects over aromatic interactions .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester
  • This makes it more versatile in constructing biaryl systems .

Table 1: Key Data for Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key NMR Shifts (δ, ppm) Applications
Target Compound 5-Br, 3,3-dimethyl 241.09 N/A Not reported Pharmaceutical intermediate
3,3,7-Tribromo 3,3,7-Br 355.79 80 8.71 (s, 1H), 8.60 (s, 1H) Electrophilic intermediates
5-Bromo-3-(phenylethynyl) 5-Br, 3-phenylethynyl 297.15 51 8.39 (d, J=2.2 Hz), 7.60 (m) Kinase inhibitor scaffolds
5-Bromo-4-chloro (QP-4021) 5-Br, 4-Cl 242.04 97 Not reported Medicinal chemistry

Stability and Reactivity

  • The 3,3-dimethyl groups in the target compound enhance steric protection, reducing susceptibility to nucleophilic attack compared to non-methylated analogs .
  • Bromine at position 5 (vs. 6) directs electrophilic substitution to specific positions, critical for downstream modifications .

Biological Activity

5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (CAS No. 1649454-38-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H9BrN2O
  • Molecular Weight : 241.09 g/mol
  • Purity : 97% .

Anticancer Activity

Research indicates that compounds within the pyrrolo[3,2-b]pyridine class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds are known to inhibit tubulin assembly and disrupt microtubule dynamics, which is critical for cancer cell proliferation. In vitro studies have shown that they can induce apoptosis in various cancer cell lines by activating caspase pathways and generating reactive oxygen species (ROS) .
  • Case Study : In a study evaluating substituted pyrroloquinolinones, derivatives demonstrated high selectivity against human leukemia cell lines with GI50 values in the nanomolar range. The most active compounds caused cell cycle arrest in the G2/M phase and showed a strong correlation with apoptotic markers .

Inhibition of DYRK1A

DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A) is implicated in several neurological disorders including Alzheimer's disease.

  • Research Findings : A recent study utilized AI-driven design to synthesize non-toxic DYRK1A inhibitors. Among these, derivatives of pyrrolo[3,2-b]pyridine exhibited nanomolar-level inhibitory activity against DYRK1A in enzymatic assays. The compounds also demonstrated antioxidant and anti-inflammatory effects in cellular models .

Antimicrobial Properties

Preliminary studies suggest that some pyrrolo[3,2-b]pyridine derivatives possess antimicrobial activity.

  • Mechanism : The antimicrobial effects are thought to arise from the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis . Further investigations are needed to fully elucidate these mechanisms.

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AnticancerInhibition of tubulin assembly; apoptosis induction
DYRK1A InhibitionNanomolar-level inhibition; antioxidant properties
AntimicrobialDisruption of cell wall synthesis

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one?

  • Methodology : The compound is typically synthesized via halogenation and alkylation of pyrrolopyridine precursors. For example, bromination at the 5-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Methyl groups are introduced via alkylation with methyl iodide in the presence of a base (e.g., NaH) in tetrahydrofuran (THF). Purification often involves column chromatography (silica gel) or recrystallization .

Q. How is the structure of this compound validated experimentally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and regiochemistry. For instance, the dimethyl groups at the 3-position produce distinct singlet peaks in ¹H NMR (~1.5–1.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>98% purity) ensures sample integrity. X-ray crystallography (using programs like SHELXL) may resolve ambiguities in stereochemistry .

Q. What safety precautions are required when handling this compound?

  • Methodology : Follow GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Avoid inhalation (use fume hoods) and direct skin contact. In case of exposure, rinse with water for 15 minutes and consult a physician. Store in a cool, dry place away from oxidizers. Safety data sheets (SDS) for analogs (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) highlight risks of irritation and recommend emergency showers/eye wash stations .

Advanced Research Questions

Q. How can unexpected side products (e.g., naphthyridinone derivatives) arise during reactions with azides?

  • Methodology : Ring expansion occurs via [3+2] cycloaddition between the α,β-unsaturated carbonyl of the pyrrolopyridinone and sodium azide. Microwave irradiation accelerates this reaction, yielding naphthyridin-2(1H)-one derivatives. Monitor reaction progress using TLC and characterize products via LC-MS and ¹H NMR. Yields (36–86%) depend on substituent electronic effects and reaction time .

Q. How do substituents influence spectral data discrepancies in structurally similar analogs?

  • Methodology : Compare NMR shifts of analogs (e.g., 5-Bromo-1-methyl-3-nitro-pyrrolo[2,3-b]pyridine vs. 5-Bromo-3,3-dimethyl-pyrrolo[3,2-b]pyridin-2-one). Electron-withdrawing groups (e.g., nitro) deshield adjacent protons, causing downfield shifts (~0.5–1.0 ppm). Steric effects from dimethyl groups split coupling patterns in ¹H NMR. Use computational tools (DFT) to model chemical environments and validate assignments .

Q. What strategies optimize reaction yields in halogenation or alkylation steps?

  • Methodology :

  • Halogenation : Use NBS in dry DMF under inert atmosphere (N₂/Ar) at 0–5°C to prevent over-bromination.
  • Alkylation : Pre-activate the substrate with NaH in THF at –10°C before adding methyl iodide. Quench excess reagents with aqueous NH₄Cl.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30–60 min vs. 12 hr) while maintaining temperatures at 80–120°C to improve yields .

Q. How is the crystal structure refined for derivatives of this compound?

  • Methodology : Collect X-ray diffraction data (Mo/Kα radiation, λ = 0.71073 Å) and process with SHELXTL. Initial models are built using SHELXD for phase solution, followed by SHELXL for least-squares refinement. Address twinning or disorder using the TWIN/BASF commands. Validate with R-factor convergence (<0.05) and check for residual electron density peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.